2-Mercapto-6-thiophen-2-yl-5-(2,2,2-trifluoro-acetyl)-nicotinonitrile
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Overview
Description
2-Sulfanylidene-6-(thiophen-2-yl)-5-(trifluoroacetyl)-1,2-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a thiophene ring, a trifluoroacetyl group, and a dihydropyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanylidene-6-(thiophen-2-yl)-5-(trifluoroacetyl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-Sulfanylidene-6-(thiophen-2-yl)-5-(trifluoroacetyl)-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
2-Sulfanylidene-6-(thiophen-2-yl)-5-(trifluoroacetyl)-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Sulfanylidene-6-(thiophen-2-yl)-5-(trifluoroacetyl)-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Sulfanylidene-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidin-4-one
- 2-Sulfanylidene-6-thiophen-2-yl-1H-pyridine-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-Sulfanylidene-6-(thiophen-2-yl)-5-(trifluoroacetyl)-1,2-dihydropyridine-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H5F3N2OS2 |
---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
2-sulfanylidene-6-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H5F3N2OS2/c13-12(14,15)10(18)7-4-6(5-16)11(19)17-9(7)8-2-1-3-20-8/h1-4H,(H,17,19) |
InChI Key |
JYFJDJFXTNPIOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=C(C(=S)N2)C#N)C(=O)C(F)(F)F |
Origin of Product |
United States |
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